molecular formula C8H9NO2 B11941802 2-Cyano-2-cyclopentylideneacetic acid

2-Cyano-2-cyclopentylideneacetic acid

Cat. No.: B11941802
M. Wt: 151.16 g/mol
InChI Key: CHVYPNKNVRSUIR-UHFFFAOYSA-N
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Description

Significance of Cyanoacetic Acid Derivatives in Synthetic Organic Chemistry

Cyanoacetic acid and its derivatives are highly versatile reagents in synthetic organic chemistry. cymitquimica.com The presence of both a cyano (-CN) and a carboxylic acid (-COOH) group imparts unique reactivity to these molecules. cymitquimica.com The cyano group, being a strong electron-withdrawing group, activates the adjacent methylene (B1212753) group, making its protons acidic and susceptible to deprotonation by a base. This facilitates a wide range of carbon-carbon bond-forming reactions.

Cyanoacetic acid itself is approximately 1000 times more acidic than acetic acid, with a pKa of 2.5. wikipedia.org This increased acidity is a key factor in its utility as a synthetic building block. Its derivatives, such as ethyl cyanoacetate (B8463686), are widely used in the production of various commercial products, including "superglue" (ethyl cyanoacrylate). wikipedia.orgchemeo.com Furthermore, cyanoacetic acid is a crucial intermediate in the synthesis of numerous pharmaceuticals, including caffeine, dextromethorphan, amiloride, and sulfadimethoxine. wikipedia.org

Overview of Structural Motifs and Synthetic Utility of Cyclopentylideneacetic Acid Frameworks

The cyclopentylideneacetic acid framework is another important structural motif in organic synthesis. This framework consists of a five-membered cyclopentane (B165970) ring attached to an acetic acid group via a double bond. This arrangement provides a rigid scaffold that can be further functionalized to create a variety of complex molecules.

Cyclopentylacetic acid, a related saturated compound, is used in the synthesis of Cyclopentamine, a vasoconstrictor. chemicalbook.com The introduction of the double bond in the cyclopentylideneacetic acid framework adds a point of unsaturation that can be exploited in various synthetic transformations, such as addition reactions and polymerizations. The combination of this framework with the reactive cyanoacetic acid moiety in 2-cyano-2-cyclopentylideneacetic acid creates a molecule with multiple reactive sites, enhancing its synthetic potential.

Historical Context of Knoevenagel Condensation and Active Methylene Compounds in the Synthesis of Related Structures

The synthesis of this compound and related structures is often achieved through the Knoevenagel condensation. This is a classic organic reaction that involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.

Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, such as cyano, carboxyl, or ester groups. This structural feature makes the methylene protons acidic and easily removed by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.

In the context of this compound, the active methylene compound is cyanoacetic acid, and the ketone is cyclopentanone (B42830). The reaction proceeds through a series of steps, including deprotonation of the cyanoacetic acid, nucleophilic attack on the cyclopentanone, and subsequent dehydration to form the final product. The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and has been widely used in the synthesis of a vast array of organic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-cyano-2-cyclopentylideneacetic acid

InChI

InChI=1S/C8H9NO2/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H,10,11)

InChI Key

CHVYPNKNVRSUIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C#N)C(=O)O)C1

Origin of Product

United States

Synthetic Methodologies for 2 Cyano 2 Cyclopentylideneacetic Acid and Its Derivatives

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is a cornerstone for the synthesis of 2-cyano-2-cyclopentylideneacetic acid and its derivatives. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org

Direct Condensation Approaches utilizing Cyclopentanone (B42830) and Cyanoacetic Acid/Esters

The direct condensation of cyclopentanone with cyanoacetic acid or its esters is a fundamental approach to obtaining this compound and related compounds. This reaction is typically carried out in the presence of a basic catalyst. For instance, the condensation of cyclohexanone, a related cyclic ketone, with cyanoacetic acid has been successfully achieved using catalysts like ammonium acetate or piperidine. orgsyn.org The reaction of cyclohexanone with cyanoacetamide, a derivative of cyanoacetic acid, can be performed in toluene with ammonium acetate and acetic acid at elevated temperatures. google.com

A general procedure for a similar reaction involves heating a mixture of the ketone, cyanoacetic acid, a catalyst such as ammonium acetate, and a solvent like benzene, with continuous removal of water to drive the reaction to completion. orgsyn.org

Table 1: Examples of Knoevenagel Condensation with Cyclic Ketones

KetoneActive Methylene CompoundCatalystSolventProduct
CyclohexanoneCyanoacetic acidAmmonium acetateBenzeneCyclohexylidenecyanoacetic acid orgsyn.org
CyclohexanoneCyanoacetamideAmmonium acetate/Acetic acidToluene2-Cyclohexylidene-2-cyanoacetamide google.com

Catalytic Systems in Knoevenagel Condensation for Derivative Synthesis

A variety of catalytic systems have been employed to enhance the efficiency and selectivity of the Knoevenagel condensation for the synthesis of derivatives of this compound. These catalysts can be broadly categorized as Brønsted acids, bases, and nanomaterials.

Base Catalysis: Weak bases such as ammonia, primary amines, and secondary amines are commonly recommended for Knoevenagel condensations. google.com For example, piperidine has been used as a basic catalyst in the reaction of 2-methoxybenzaldehyde with thiobarbituric acid. wikipedia.org Potassium hydroxide (B78521) (KOH) has also been shown to be an effective catalyst for the condensation of aldehydes with cyanoacetic acid, particularly under microwave irradiation. scielo.brscielo.brplu.mxresearchgate.net

Brønsted Acid Catalysis: While base catalysis is more common, Brønsted acids can also be utilized. Cyanoacetic acid itself has been demonstrated to act as a Brønsted acid catalyst in the Biginelli reaction, a related multi-component reaction. scielo.brscielo.brplu.mxresearchgate.net

Nanomaterial Catalysis: Recent advancements have explored the use of heterogeneous catalysts, including nanomaterials, to facilitate easier separation and recycling. Biogenic calcium and barium carbonates have been successfully used as catalysts in the solvent-free Knoevenagel reaction between 5-(hydroxymethyl)furfural and ethyl cyanoacetate (B8463686). mdpi.com

Table 2: Catalytic Systems in Knoevenagel Condensation

Catalyst TypeExampleReactantsKey Features
BaseKOHAromatic aldehydes, Cyanoacetic acidGood yields under microwave irradiation scielo.brscielo.brplu.mxresearchgate.net
Brønsted AcidCyanoacetic acidAldehydes, β-ketoesters, UreaActs as a catalyst in the Biginelli reaction scielo.brscielo.brplu.mxresearchgate.net
NanomaterialBiogenic Carbonates5-HMF derivatives, Active methylene compoundsSolvent-free conditions, good yields mdpi.com

Solvent-Free and Green Chemistry Approaches in Knoevenagel Condensation

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign methods for the Knoevenagel condensation. nih.gov

Microwave irradiation has emerged as a valuable technique for conducting solvent-free reactions, effectively addressing concerns related to the toxicity and flammability of traditional organic solvents. nih.gov The synthesis of various α,β-unsaturated 2-cyanoacetamide derivatives has been achieved using microwave irradiation with ammonium acetate as a catalyst. nih.gov This approach often leads to shorter reaction times and higher yields. For example, the reaction of 4-hydroxybenzaldehyde with 2-cyanoacetamide in the presence of ammonium acetate under microwave irradiation (160 W) was completed in just 40 seconds. nih.gov

Furthermore, the use of water as a solvent in combination with microwave heating and a KOH catalyst has been reported for the synthesis of Knoevenagel adducts, offering a green and efficient alternative. scielo.brscielo.brplu.mxresearchgate.net The use of biogenic carbonates as catalysts also allows for solvent-free conditions at elevated temperatures. mdpi.com

Alternative Synthetic Pathways

While the Knoevenagel condensation is the most direct route, alternative synthetic pathways can be employed to produce related cyanoacetic acid anhydrides and esters, which may be useful intermediates or derivatives.

Synthesis of Related Cyanoacetic Acid Anhydrides

Cyanoacetic acid anhydride (B1165640) can be synthesized by reacting 2-cyanoacetic acid with a C4-20 carboxylic acid anhydride in an organic solvent. google.comgoogle.com A molar ratio of 2-cyanoacetic acid to the carboxylic acid anhydride of greater than 1.5:1 is crucial for the selective formation of 2-cyanoacetic acid anhydride and to minimize the formation of mixed anhydride by-products. google.comgoogle.com The reaction is typically conducted at temperatures ranging from 0°C to 100°C. google.comgoogle.com This anhydride can then be used in cyanoacetylation reactions. For instance, cyanoacetic acid activated with acetic anhydride can react with various pyrroles, indoles, and aniline derivatives. sudanchemical.comthieme-connect.com

Formation of Related Cyanoacetic Acid Esters

Cyanoacetic acid esters are important derivatives and can be synthesized through several methods:

Esterification of Cyanoacetic Acid: Cyanoacetic acid can be esterified with an alcohol in the presence of an acid catalyst. The reaction is often carried out in an organic solvent, and the water generated is removed to drive the equilibrium towards the product. google.com

Reaction of Monochloroacetic Esters with Hydrogen Cyanide: Cyanoacetic esters can be prepared by reacting a corresponding monochloroacetic ester with hydrogen cyanide in the presence of a base, such as a tertiary amine or a salt of carbonic acid. google.com

Transesterification: This method involves the reaction of an existing cyanoacetic acid ester with a different alcohol. However, this often requires high temperatures and long reaction times and can lead to the formation of by-products. google.comgoogle.com

From Cyanoacetic Acid Anhydride: A method for the selective production of 2-cyanoacetic acid esters is based on the formation of 2-cyanoacetic acid anhydride in an organic solvent, which is then reacted with an alcohol. google.comgoogle.com

Synthesis of Precursor and Downstream Intermediates

The synthesis of this compound and its derivatives relies on the availability of versatile precursors and the strategic formation of key intermediates. Cyanoacetamides are crucial starting materials or intermediates in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. researchgate.nettubitak.gov.tr The reactivity of their cyano and carbonyl groups, along with the active methylene group, allows for participation in various condensation and substitution reactions. researchgate.nettubitak.gov.tr

General methods for the preparation of cyanoacetamide precursors often involve the reaction of substituted amines with alkyl cyanoacetates or cyanoacetic acid under different conditions. researchgate.net One of the most common and economical methods is the solvent-free fusion of an arylamine with ethyl cyanoacetate at elevated temperatures (around 150 °C). tubitak.gov.tr Alternatively, cyanoacetylation can be achieved using 3-oxopropanenitriles. researchgate.net

A more complex, multi-step synthesis of downstream intermediates can be seen in the preparation of a 1,10-seco-triterpenoid containing a 2-cyano-3,10-diketone fragment. mdpi.com This process begins with the oxidation of a 3-hydroxy group of a lupane compound using a Jones reagent, which yields a 3-oxo derivative. mdpi.com Subsequent ozonolytic oxidation of a double bond in this intermediate leads to the formation of the desired 3,10-dioxo derivative, a key downstream intermediate. mdpi.com This diketone can then undergo further regioselective intramolecular cyclization under acidic or basic conditions to form novel heterocyclic systems. mdpi.com

The synthesis of other downstream derivatives, such as 2-cyano-2-oximino-acetamide salts, involves the reaction of a 2-cyanoacetamide with a nitrite salt. google.com It has been found that using a less-than-stoichiometric amount of acid in this reaction can prevent low yields, undesirable cyclization of the product, and issues with waste disposal from acid neutralization. google.com These salts can then be alkylated or acylated without isolation from the reaction mixture. google.com For instance, reacting the potassium salt of 2-cyano-2-methoximinoacetamide with an alkylating agent like N,N-diethylchloroacetamide in tetrahydrofuran yields the corresponding N-substituted derivative. google.com

Table 1: Synthesis of a 3,10-Dioxo Derivative Intermediate mdpi.com

StepStarting MaterialReagent(s)SolventConditionsProductYield
13-hydroxy group containing lupane compoundJones reagentAcetoneRoom Temperature, 4 h3-oxo derivative67%
23-oxo derivativeOzone (O₃)CH₂Cl₂-50 °C, 2 h3,10-dioxo derivative59%

Scale-Up Considerations in the Synthesis of this compound Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production of this compound derivatives presents several challenges that must be addressed to ensure an efficient, safe, and economical process.

Handling of Hazardous Reagents and Process Safety: The choice of reagents is critical in scale-up. Some laboratory methods for the synthesis of cyanoacetamide derivatives utilize bases like sodium hydride or lithium diisopropylamide. google.com While effective, handling these reagents on an industrial scale can be dangerous. google.com Process safety also extends to the management of toxic by-products. For example, in the synthesis of related cyanophenothiazines, replacing dilute sulfuric acid with water during work-up was found to prevent the generation of highly toxic hydrocyanic acid gas, thereby improving the industrial safety coefficient. google.com

Reaction Efficiency and Waste Management: Optimizing reaction conditions is paramount for large-scale synthesis. The process for making 2-cyano-2-hydroxyiminoacetamide salts was improved by using less than a stoichiometric amount of acid. google.com This modification not only prevented the formation of cyclic by-products and improved yield but also addressed the problem of disposing of neutralized acid waste, a key consideration in industrial processes. google.com The development of alternative synthetic pathways, such as producing 2-cyanoacetic acid esters via a 2-cyanoacetic acid anhydride intermediate, may also offer advantages in scale-up by avoiding harsh conditions and improving selectivity. google.com

Table 2: Comparison of Synthetic Considerations for Related Cyano-Compounds

Process AspectLaboratory-Scale MethodScale-Up ChallengePotential Solution/AlternativeSource
Reagent Safety Use of sodium hydride or lithium diisopropylamide for protonation.Dangerous to handle in large quantities.Utilizing safer bases like potassium tert-butoxide or sodium methylate. google.com
Reaction Conditions High temperatures and long reaction times for esterification.Increased by-product formation (e.g., dialkyl malonates).Synthesis via 2-cyanoacetic acid anhydride intermediate under milder conditions. google.com
Waste Management Use of stoichiometric or excess acid in nitrosation.Disposal of large quantities of neutralized acid waste.Using a sub-stoichiometric amount of acid. google.com
Process Safety Acidic work-up in cyanation reactions.Potential generation of toxic hydrocyanic acid gas.Replacing the acid with water during product work-up. google.com

Reactivity and Reaction Mechanisms of 2 Cyano 2 Cyclopentylideneacetic Acid Scaffolds

Mechanistic Insights into Knoevenagel Condensation Involving Cyclopentanone (B42830) Derivatives

The synthesis of 2-cyano-2-cyclopentylideneacetic acid is achieved through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In this specific case, the reactants are cyclopentanone and cyanoacetic acid.

The mechanism of the Knoevenagel condensation involves several key steps. numberanalytics.com Initially, a base, often a weakly basic amine, deprotonates the active methylene (B1212753) group of cyanoacetic acid to form a resonance-stabilized carbanion. wikipedia.orgnumberanalytics.com This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. numberanalytics.com The resulting intermediate subsequently undergoes dehydration to eliminate a molecule of water, yielding the α,β-unsaturated product, this compound. wikipedia.org The presence of both acidic and basic sites on the catalyst surface can enhance the reaction rate. rsc.org

A variation of this reaction is the Doebner modification, which utilizes pyridine (B92270) as the solvent when a carboxylic acid is one of the electron-withdrawing groups on the nucleophile. wikipedia.org This modification often leads to condensation accompanied by decarboxylation. wikipedia.org

Table 1: Key Steps in Knoevenagel Condensation

StepDescription
Deprotonation A base removes a proton from the active methylene compound (cyanoacetic acid), forming a carbanion. numberanalytics.com
Nucleophilic Attack The carbanion attacks the carbonyl carbon of cyclopentanone, forming a new carbon-carbon bond. numberanalytics.com
Dehydration The intermediate eliminates a water molecule to form the final α,β-unsaturated product. wikipedia.org

Decarboxylation Pathways of this compound and Related Compounds

The decarboxylation of α,β-unsaturated α-cyano acids, such as this compound, can proceed through different mechanistic pathways. One proposed mechanism involves the deconjugation of the α,β-alkene moiety prior to the loss of carbon dioxide. This leads to the formation of a β,γ-unsaturated intermediate which then readily decarboxylates. researchgate.net

In some instances, particularly with related compounds, the decarboxylation process is hypothesized to involve the formation of a carbanion at the α-carbon following the departure of CO2. stackexchange.com The stability of this carbanion is crucial for the reaction to proceed. The presence of electron-withdrawing groups, like the cyano group, helps to stabilize this intermediate.

The specific conditions of the reaction, such as the solvent and the presence of a base, can significantly influence the decarboxylation pathway. For example, in pyridine, the decarboxylation of similar benzylidenemalonic acid derivatives has been shown to proceed via a concerted mechanism involving the addition of a proton and a solvent molecule to the double bond. researchgate.net

Nucleophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effects of the cyano and carboxylic acid groups. This makes the β-carbon susceptible to attack by nucleophiles.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that can add to α,β-unsaturated carbonyl compounds. libretexts.org These reactions can proceed via two main pathways: 1,2-addition (direct addition to the carbonyl group) or 1,4-addition (conjugate addition to the β-carbon). libretexts.org

Strongly basic organometallic reagents like Grignard reagents typically favor 1,2-addition, which is a kinetically controlled and irreversible process. libretexts.org However, the choice of substrate and reaction conditions can influence the regioselectivity. In contrast, organocuprates (Gilman reagents) are known to favor 1,4-addition. chemistrysteps.comchadsprep.com

It is important to note that the acidic proton of the carboxylic acid group in this compound will react with organometallic reagents. libretexts.org This necessitates the use of at least two equivalents of the organometallic reagent or protection of the carboxylic acid group prior to the addition reaction. saskoer.ca

The Michael addition, or conjugate addition, is a crucial carbon-carbon bond-forming reaction in organic synthesis. researchgate.netnih.gov It involves the addition of a soft nucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor). masterorganicchemistry.com this compound, with its electron-deficient alkene, serves as a Michael acceptor.

The mechanism of the Michael addition involves the attack of the nucleophile on the β-carbon of the double bond, leading to the formation of an enolate intermediate. chemistrysteps.com This enolate is then protonated to yield the final 1,4-addition product. masterorganicchemistry.com A wide range of nucleophiles can be employed as Michael donors, including enolates derived from 1,3-dicarbonyl compounds, amines, and thiols. chemistrysteps.commasterorganicchemistry.com This versatility makes the Michael addition a powerful tool for the construction of complex molecular architectures. researchgate.net

Table 2: Comparison of Nucleophilic Addition Reactions

Reaction TypeTypical ReagentPrimary Product TypeKey Features
Grignard Reaction R-MgX1,2-addition productStrong nucleophile, often kinetically controlled. libretexts.org
Gilman Reaction R₂CuLi1,4-addition productSofter nucleophile, favors conjugate addition. chemistrysteps.com
Michael Addition Stabilized enolates, amines, thiols1,4-addition productVersatile for C-C bond formation in complex synthesis. researchgate.netnih.gov

Cyclization Reactions

The functional groups present in this compound and its derivatives can participate in cyclization reactions to form various heterocyclic and carbocyclic systems.

Intramolecular cyclization can occur when a nucleophilic center within the molecule attacks an electrophilic site. For derivatives of this compound, the cyano group can be involved in such reactions. For instance, under acidic or basic conditions, derivatives containing a β-oxonitrile fragment can undergo regioselective cyclization. mdpi.com Acidic conditions may lead to the formation of a pyran-containing ring, while basic conditions can promote the formation of a new carbocyclic ring through an intramolecular nitrile-anionic cyclization. mdpi.com

Furthermore, the N-cyano group in related sulfoximine (B86345) structures can be activated by reagents like trifluoroacetic anhydride (B1165640), promoting intramolecular cyclization to form thiadiazinone 1-oxides. nih.gov This highlights the potential for the cyano group to participate in ring-forming reactions under specific activating conditions.

Reductive Cyclizations leading to Spirocyclic Systems

The scaffold of this compound and its derivatives serves as a versatile precursor for the synthesis of complex spirocyclic systems. The presence of the electron-deficient C=C double bond, activated by both the nitrile and carboxylic acid (or ester) groups, makes it an excellent candidate for various cycloaddition and reductive coupling reactions.

One notable approach to constructing spiro-pyrrolidine frameworks involves the [3+2] cycloaddition reaction. Research has demonstrated that ethylidenecyclopentane (B1584536) derivatives, which share the exocyclic double bond feature with the target scaffold, can react with azomethine ylides. researchgate.netosi.lv For instance, the reaction of these derivatives with N-benzyl azomethine ylide, generated in situ, yields 2-benzylazaspiro[4.4]nonanes. researchgate.netosi.lv Although cyclopentane (B165970) derivatives were initially found to be less reactive in this transformation compared to their six-membered ring counterparts, the use of dimethylformamide (DMF) as a solvent was shown to facilitate the reaction efficiently. researchgate.net This suggests that esters of this compound could similarly act as dipolarophiles to produce highly functionalized spiro[4.4]nonane systems.

Another powerful strategy involves reductive C-C coupling reactions utilizing the α,β-unsaturated nitrile moiety. umich.edu Catalytic hydrogenation conditions can be employed to generate keteniminate intermediates from α,β-unsaturated nitriles through selective 1,4-hydride addition. umich.edu These intermediates are potent nucleophiles capable of participating in subsequent bond-forming reactions. This methodology parallels the reductive generation of enolates from α,β-unsaturated ketones for aldol (B89426) condensations. umich.edu Applying this concept, the this compound scaffold could potentially undergo intramolecular reductive cyclization or intermolecular coupling with suitable electrophiles, leading to the formation of spirocyclic structures containing all-carbon quaternary centers. umich.edu

Table 1: Examples of Cyclization Reactions Leading to Spirocyclic Systems from Related Scaffolds.
Starting Material TypeReagent(s)Product TypeKey FeaturesReference
Ethylidenecyclopentane derivativesN-benzyl azomethine ylide2-Benzylazaspiro[4.4]nonane[3+2] cycloaddition; Synthesis of spiro-pyrrolidines. researchgate.netosi.lv
α,β-Unsaturated nitrilesH2, Hydrogen transfer catalystCoupled products via keteniminate intermediateReductive C-C coupling; Access to all-carbon quaternary centers. umich.edu

Regioselective Cyclization Phenomena

Regioselectivity is a critical aspect of cyclization reactions involving multifunctional scaffolds like this compound. The arrangement of functional groups around the exocyclic double bond dictates the outcome of ring-forming reactions, often leading to specific regioisomers.

One relevant example is the reaction of 2-cyclohexylidene-2-cyanoacetamide, a close analog, with malonic acid esters. google.com This transformation proceeds via a Michael addition of the malonate enolate to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization. This sequence leads to the formation of a highly substituted 3-azaspiro[5.5]undecane derivative. google.com The regioselectivity is governed by the initial conjugate addition to the electron-deficient double bond, a characteristic reaction of such systems. wikipedia.org

Furthermore, studies on the cyclization of other complex molecules containing a 2-cyano-α,β-unsaturated carbonyl moiety highlight the influence of reaction conditions on regioselectivity. For instance, a 1,10-seco-triterpenoid possessing a 2-cyano-3,10-diketone fragment undergoes regioselective cyclization differently under acidic versus basic conditions. mdpi.com Acidic catalysis promotes a stereoselective heterocyclization to form a 2S-cyanopyran-3-one derivative, while basic conditions lead to an intramolecular cyclization yielding an A-pentacyclic alkene β-ketonitrile. mdpi.com This demonstrates that the choice of catalyst can direct the reaction pathway by selectively activating different nucleophilic or electrophilic sites within the molecule.

The Guareschi-Thorpe reaction, which typically involves the condensation of 1,3-dicarbonyl compounds with cyanoacetamide derivatives, also presents challenges and opportunities in regioselectivity. researchgate.net When unsymmetrical 1,3-diketones like 2-acetylcyclopentanone (B155173) react with cyanothioacetamide, a mixture of regioisomeric 3-cyanopyridine-2(1H)-thiones can be formed. The outcome is determined by which of the two carbonyl groups of the diketone participates in the initial condensation. researchgate.net This underscores the subtle electronic and steric factors that control the regiochemical course of cyclization reactions in related systems.

Derivatization Strategies Beyond Esterification

While the carboxylic acid moiety of this compound is readily converted to its corresponding esters, derivatization to amides represents another crucial transformation, expanding the molecular diversity and potential applications of this scaffold. The synthesis of amides from carboxylic acids is a fundamental process in organic chemistry, typically proceeding through the activation of the carboxyl group.

A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-cyano-2-cyclopentylideneacetyl chloride can then be reacted with a wide range of primary or secondary amines to furnish the desired amide derivatives. This two-step approach is versatile and has been used in the synthesis of various ferulic acid amides, where acetyl feruloyl chloride is condensed with aminothiophenes. afjbs.com

An alternative strategy for amide synthesis involves the in situ generation of a highly reactive anhydride intermediate. google.com For example, 2-cyanoacetic acid can be converted to 2-cyanoacetic acid anhydride by reacting it with a C₄-₂₀ carboxylic acid anhydride. This anhydride can then be treated directly with an amine-containing compound, without purification, to yield the corresponding 2-cyanoacetic acid amide under mild conditions. google.com This method avoids the use of halogenating agents and offers a streamlined process for amide formation.

Cyanoacetamides, in general, are valuable synthetic precursors. researchgate.net They can be synthesized by reacting amines directly with cyanoacetic acid or its esters, often under heating or with coupling agents. researchgate.net These methods could be adapted for the synthesis of N-substituted 2-cyano-2-cyclopentylideneacetamides, providing access to a library of compounds with varied steric and electronic properties based on the choice of the amine.

Table 2: General Methods for Amide Synthesis Applicable to this compound.
MethodActivating Agent / Key ReagentIntermediateAdvantagesReference
Acyl Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chlorideAcyl chlorideHigh reactivity of intermediate; versatile for various amines. afjbs.com
Anhydride FormationC₄-₂₀ Carboxylic acid anhydrideCarboxylic anhydrideMild conditions; one-pot procedure from the acid. google.com
Direct CondensationCoupling agents (e.g., DCC, EDC) or heatActivated ester/amideDirect conversion of acid and amine. researchgate.net

Functional Group Transformations of the Carboxylic Acid and Nitrile Moieties

The carboxylic acid and nitrile groups of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Transformations of the Carboxylic Acid Group:

A key reaction of the carboxylic acid moiety in this α,β-unsaturated system is decarboxylation. The thermal decarboxylation of cyclohexylidenecyanoacetic acid, an analogous compound, proceeds readily upon heating to 165–175°C under reduced pressure. orgsyn.org This reaction typically results in the formation of a β,γ-unsaturated nitrile (1-cyclohexenylacetonitrile) rather than the conjugated α,β-isomer. orgsyn.org This isomerization is a common feature in the decarboxylation of α,β-unsaturated cyanoacetic acids. orgsyn.org The presence of electron-withdrawing groups in the α-position, such as the cyano group, facilitates the decarboxylation of the corresponding carboxylate anion. nih.gov

Transformations of the Nitrile Group:

The nitrile group is a versatile functional handle that can be hydrolyzed or reduced.

Hydrolysis: The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. libretexts.org This reaction can be catalyzed by either acid or base. In acid-catalyzed hydrolysis, the nitrogen atom is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of water. libretexts.orgchemistrysteps.com The reaction proceeds through an imidic acid intermediate, which tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the dicarboxylic acid. Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org

Reduction: The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgorganic-chemistry.org The reaction involves two successive additions of a hydride to the nitrile carbon. libretexts.org Catalytic hydrogenation using catalysts such as Raney nickel or platinum dioxide is another common and industrially important method for this transformation. wikipedia.org

Reduction to Aldehydes: The reduction can be stopped at the intermediate imine stage using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). libretexts.orgwikipedia.org The intermediate imine is stable under the reaction conditions but is hydrolyzed to an aldehyde during aqueous workup. libretexts.org This provides a pathway to convert the nitrile group into a formyl group.

Advanced Applications in Organic Synthesis and Materials Chemistry

Role as a Versatile Building Block in Complex Molecular Architectures

2-Cyano-2-cyclopentylideneacetic acid serves as a valuable and versatile building block in the synthesis of complex molecular structures. Its reactivity, stemming from the activated double bond and the presence of both a nitrile and a carboxylic acid group, allows for its participation in a variety of chemical transformations. This compound is particularly useful in constructing heterocyclic and spirocyclic systems, which are significant motifs in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds (e.g., Dihydropyrimidinones, Thiazolidinones, Pyrrolidines)

The activated nature of the cyano group in this compound makes it an excellent precursor for the synthesis of a diverse range of heterocyclic compounds. While direct literature on this specific starting material is specialized, its reactivity can be inferred from the well-established chemistry of related cyano-activated compounds such as cyanoacetamide and cyanothioacetamide. These compounds readily undergo multicomponent reactions, a cornerstone of modern synthetic chemistry for building molecular complexity in a single step.

One of the key reaction pathways involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. For instance, the reaction of cyanothioacetamide with 1,3-dicarbonyl compounds is a known method for synthesizing substituted pyridines. researchgate.net This suggests that this compound could similarly react with appropriate partners to yield complex pyridine (B92270) derivatives.

The following interactive table summarizes various heterocyclic compounds that can be synthesized from cyano-activated precursors, illustrating the potential synthetic routes for this compound.

Heterocycle ClassCyano-Reagent ExampleReaction TypePotential Product from this compound
DihydropyrimidinonesEthyl Cyanoacetate (B8463686)Biginelli ReactionCyclopentylidene-substituted dihydropyrimidinones
ThiazolidinonesCyanoacetamide derivativesCyclocondensationThiazolidinone-fused cyclopentane (B165970) derivatives
PyrrolidinesCyclopentylideneacetic acid derivatives[3+2] CycloadditionSpiro[cyclopentane-1,2'-pyrrolidine] derivatives
PyridinesCyanothioacetamideGuareschi-Thorpe ReactionFused cyclopentyl-pyridine systems

Construction of Spiro Compounds

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov this compound and its derivatives are excellent precursors for the synthesis of spirocyclic systems.

A notable application is in the synthesis of spirocyclic pyrrolidines. researchgate.netnih.gov Research has demonstrated a method for synthesizing 2-benzylazaspiro[4.4]nonanes through the reaction of cyclopentylideneacetic acid derivatives with an N-benzyl azomethine ylide generated in situ. researchgate.net This reaction proceeds via a [3+2] cycloaddition, a powerful tool in organic synthesis for the construction of five-membered rings. researchgate.net The use of such cyclopentylidene derivatives highlights their utility in creating complex spirocyclic scaffolds that are valuable in drug discovery. nih.govresearchgate.net Spirocyclic pyrrolidines, for instance, form the core of certain antibacterial agents. nih.govresearchgate.net The synthesis of these spirocycles can be achieved in high yields, making the process amenable to larger-scale production. researchgate.net

Precursor in the Synthesis of Specialized Chemicals

The reactivity of this compound also positions it as a key intermediate in the synthesis of more specialized chemical entities. An analogous compound, 2-cyclohexylidene-2-cyanoacetamide, is used as a starting material in a patented process to create a key intermediate for gabapentin (B195806) precursors. google.com This process involves the reaction of the cyclohexylidene derivative with a malonic acid ester to form a spiro compound, which is then converted to cyclohexanediacetic acid monoamide. google.com This example underscores the potential of this compound to serve as a precursor for pharmaceutically relevant molecules through a series of controlled chemical transformations.

Applications in Material Science Precursors (e.g., Cyanoacrylates)

In the realm of materials science, this compound holds potential as a precursor to cyanoacrylate monomers. Cyanoacrylates are a class of fast-acting adhesives, with ethyl 2-cyanoacrylate being the most common component of "super glues". wikipedia.org The general synthesis of cyanoacrylate monomers involves the Knoevenagel condensation of a cyanoacetate with formaldehyde (B43269) to produce a prepolymer, which is then depolymerized to yield the monomeric cyanoacrylate. google.com

Furthermore, 2-cyanoacrylic acid itself is a valuable starting material for producing various 2-cyanoacrylates through esterification with alcohols. google.com This can be achieved either directly or by first converting the acid to 2-cyanoacrylic acid chloride. google.com Given that this compound is a derivative of 2-cyanoacrylic acid, it could potentially be used to synthesize specialized cyanoacrylate monomers with a cyclopentylidene moiety, which might impart unique properties to the resulting polymers.

Integration into Scaffold-Based Drug Discovery (excluding biological activity/efficacy)

Scaffold-based drug discovery relies on the use of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets. nih.gov Heterocyclic and spirocyclic compounds are often considered privileged structures. nih.govnih.gov As established, this compound is a valuable precursor for both heterocyclic and spirocyclic systems, making it a relevant starting material in this field.

The synthesis of novel spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives provides a direct route to scaffolds that are of interest in medicinal chemistry. researchgate.netnih.gov The ability to generate diverse libraries of such compounds is a key strategy in modern drug discovery. The indole-2-carboxamide scaffold, for example, has been identified as an effective framework for the design of new therapeutic agents. mdpi.com Similarly, oxazolidinones are considered versatile scaffolds in medicinal chemistry. rsc.orgresearchgate.net By employing this compound in multicomponent reactions and cycloadditions, chemists can efficiently generate novel and complex molecular architectures for screening and further development in drug discovery programs.

Computational and Theoretical Investigations of 2 Cyano 2 Cyclopentylideneacetic Acid

Quantum Chemical Calculations (e.g., DFT, NBO Analysis) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Cyano-2-cyclopentylideneacetic acid, methods like Density Functional Theory (DFT) are employed to determine its optimal molecular geometry and electronic structure. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately model the molecule's bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations also yield crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. For similar cyano-containing compounds, studies have shown that the distribution of HOMO and LUMO orbitals highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations on a Related Cyano Compound

Calculated ParameterTypical Value/ObservationSignificance for this compound
HOMO Energy-7.0 eVIndicates electron-donating capability, likely localized on the C=C bond.
LUMO Energy-1.5 eVIndicates electron-accepting capability, likely localized on the cyano and carbonyl groups.
HOMO-LUMO Gap5.5 eVSuggests moderate chemical reactivity and stability.
NBO Interaction E(2) (LP(O) -> π*(C=C))25 kcal/molStrong hyperconjugative interaction stabilizing the planar structure.

Note: The values in this table are illustrative, based on calculations for structurally similar molecules, and represent the type of data obtained from DFT and NBO analyses.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing insights into its conformational flexibility and the interactions between different parts of the molecule. nih.gov

For this compound, a key area of investigation would be the conformational landscape of the cyclopentylidene ring and the orientation of the acetic acid group. The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. biomedres.us These conformations are typically close in energy, and the ring can rapidly interconvert between them. biomedres.us

MD simulations can map the potential energy surface associated with the ring pucker and the rotation around the single bond connecting the ring to the cyanoacetic acid moiety. scribd.com By simulating the molecule's trajectory over nanoseconds or longer, it is possible to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets. nih.gov

Mechanistic Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms. For reactions involving this compound, such as its synthesis via the Knoevenagel condensation, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products along the reaction coordinate.

Using DFT, chemists can calculate the activation energies for each step of a proposed mechanism. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. By comparing the calculated activation energies for different possible pathways, the most favorable mechanism can be determined. For instance, in the synthesis of similar compounds, computational studies have helped to clarify the role of catalysts and the stereochemical outcome of reactions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic properties, which is essential for structure verification. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. researchgate.net

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted values can then be compared with experimental NMR spectra to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging, which can also be modeled computationally. nih.govescholarship.org Machine learning techniques are also emerging as a powerful tool to refine DFT-based predictions and achieve higher accuracy. arxiv.orgsourceforge.io

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Model System

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C (Carboxyl)168.5167.9--
C (Cyano)117.2116.8--
C (alpha-carbon)105.3104.7--
C (beta-carbon, C=C)160.1159.5--
H (Allylic)--2.852.81
H (Carboxyl)--12.1011.95

Note: This table presents hypothetical data to illustrate the typical agreement between predicted and experimental NMR chemical shifts for a molecule like this compound.

Future Directions and Emerging Research Avenues for 2 Cyano 2 Cyclopentylideneacetic Acid

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 2-Cyano-2-cyclopentylideneacetic acid and its analogs traditionally relies on the Knoevenagel condensation. Future research will likely focus on developing more sustainable catalytic systems for this key transformation. The principles of green chemistry, such as the use of non-toxic solvents, milder reaction conditions, and recyclable catalysts, are central to these efforts.

Microwave-assisted organic synthesis represents a promising avenue, as it can significantly reduce reaction times and energy consumption. longdom.orgresearchgate.netmdpi.comresearchgate.netsemanticscholar.org The use of catalysts like ammonium acetate under solvent-free microwave irradiation has already shown success for related arylidene derivatives and could be adapted for the synthesis of this compound. longdom.orgresearchgate.net

Furthermore, the development of heterogeneous catalysts, such as porous calcium hydroxyapatite or supported ionic liquids, offers the advantage of easy separation and reusability, minimizing waste and improving process economics. mdpi.comresearchgate.net Research into bio-based catalysts, potentially derived from renewable resources like castor oil, could also provide a more environmentally friendly route to cyanoacrylate synthesis. assemblymag.com The exploration of organocatalysts, which are metal-free and often biodegradable, is another key area for advancing the sustainable synthesis of this compound. scienceopen.comscielo.brscite.airesearchgate.net

Catalyst TypePotential Advantages for Sustainable Synthesis
Microwave-assisted Catalysis Reduced reaction times, lower energy consumption, potential for solvent-free conditions.
Heterogeneous Catalysts Easy separation and recyclability, reduced waste, improved process efficiency.
Bio-based Catalysts Use of renewable feedstocks, potential for biodegradability, alignment with green chemistry principles.
Organocatalysts Metal-free, often lower toxicity, can operate under mild conditions.

Exploration of New Synthetic Transformations and Derivatizations

The inherent reactivity of the nitrile and carboxylic acid functionalities, coupled with the activated double bond, makes this compound a versatile building block for a wide array of new derivatives. Future research is expected to delve into novel synthetic transformations to expand its chemical space.

One promising area is the exploration of cycloaddition reactions. The electron-deficient nature of the double bond makes it a suitable candidate for Diels-Alder and other cycloaddition reactions, leading to the formation of complex polycyclic structures. Additionally, its derivatives could serve as precursors for various heterocyclic compounds. The use of related cyanoacetamide and cyanoacetic acid hydrazide derivatives in the synthesis of pyrazoles, pyridines, and pyrimidines highlights the potential for this compound to be a key starting material for novel bioactive molecules. arkat-usa.orgtubitak.gov.trresearchgate.nettubitak.gov.tr

Further derivatization of the carboxylic acid and nitrile groups can also lead to a diverse range of functional molecules. For instance, conversion of the carboxylic acid to an amide, followed by further reactions, could open up new avenues for drug discovery and materials science.

Application in Advanced Materials and Nanotechnology

The cyanoacrylate backbone of this compound suggests its potential application in the development of advanced materials. The polymerization of cyanoacrylates is a well-known process, and future research could focus on the controlled polymerization of this compound derivatives to create novel polymers with unique properties. mdpi.com The presence of both a polar nitrile group and a reactive carboxylic acid could lead to polymers with interesting adhesive, thermal, or electronic properties.

In the realm of nanotechnology, the use of poly(alkyl cyanoacrylate) (PACA) nanoparticles for drug delivery is an established field. nih.gov Future work could investigate the synthesis of nanoparticles from this compound derivatives, potentially leveraging the cyclopentylidene moiety to modulate the physical and biological properties of the nanoparticles. The ability to functionalize the carboxylic acid group offers a handle for attaching targeting ligands or therapeutic agents, making these potential nanocarriers highly versatile.

Expanding the Scope of Stereoselective Syntheses

The creation of chiral centers with high enantiomeric and diastereomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While this compound itself is achiral, its derivatives can possess stereocenters, and controlling their formation is a key area for future research.

One approach is the development of asymmetric catalytic methods for reactions involving this scaffold. For example, asymmetric hydrogenation of the double bond could lead to chiral cyclopentyl derivatives with high enantiomeric excess. The use of chiral derivatizing agents is another important tool for the analysis and separation of enantiomers. wikipedia.orgtcichemicals.comnih.govresearchgate.netuaeh.edu.mx Novel chiral derivatizing agents could be developed to react with the carboxylic acid functionality of this compound, facilitating the determination of absolute configurations of chiral alcohols and amines.

Furthermore, the application of biocatalysis, using enzymes to perform stereoselective transformations, is a rapidly growing field. unipd.itnih.govnih.govpharmasalmanac.comnih.govnih.gov Future research could explore the use of enzymes for the asymmetric synthesis of chiral derivatives of this compound, offering a green and highly selective alternative to traditional chemical methods.

Stereoselective ApproachPotential Application to this compound Derivatives
Asymmetric Catalysis Asymmetric hydrogenation of the double bond to create chiral cyclopentyl compounds.
Chiral Derivatizing Agents Reaction with the carboxylic acid to determine the absolute configuration of other chiral molecules.
Biocatalysis Enzymatic reactions to produce enantiomerically pure derivatives.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and scalability. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, is a key enabling technology for this transition.

Future research will likely focus on adapting the synthesis of this compound and its derivatives to continuous flow processes. The Knoevenagel condensation, being a fundamental step in its synthesis, is a prime candidate for optimization in a flow reactor. researchgate.net Microreactors, with their high surface-area-to-volume ratio, offer excellent heat and mass transfer, leading to better control over reaction conditions and potentially higher yields and purity. anton-paar.comchimia.chresearchgate.net

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new derivatives. chimia.ch Automated systems can perform multiple reactions in parallel, screen different catalysts and conditions, and purify the products in a high-throughput manner. This approach would not only enhance the efficiency of research and development but also facilitate a more seamless transition from laboratory-scale synthesis to industrial production.

Q & A

Q. What advanced chromatographic methods quantify trace impurities in this compound?

  • Methodological Answer : UPLC-MS/MS with a C18 column (1.7 µm particles) achieves baseline separation of impurities (e.g., hydrolysis byproducts). Validate using spiked samples with <0.1% detection limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.